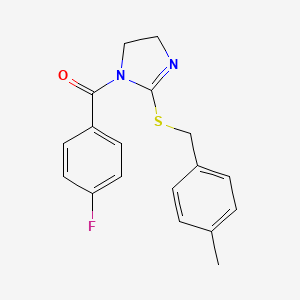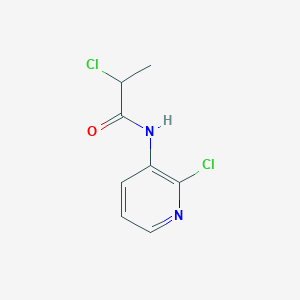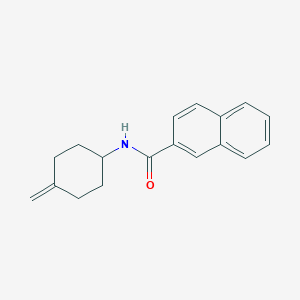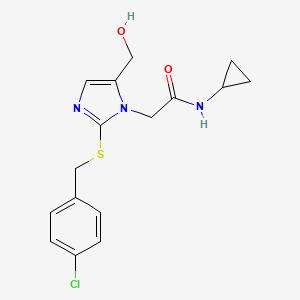![molecular formula C22H24ClN3O2 B2827704 (5-chloro-2-methoxyphenyl)(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone CAS No. 1211161-85-1](/img/structure/B2827704.png)
(5-chloro-2-methoxyphenyl)(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (5-chloro-2-methoxyphenyl)(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone is a complex organic molecule that contains several functional groups, including a benzimidazole ring, a piperidine ring, and a methoxy group . The exact properties and potential applications of this specific compound are not well-documented in the literature, but related compounds have been studied for their potential therapeutic applications .
Molecular Structure Analysis
The molecular structure of this compound includes a benzimidazole ring, which is a type of heterocyclic aromatic compound that consists of a fused benzene and imidazole ring . The compound also contains a piperidine ring, which is a type of non-aromatic six-membered ring with one nitrogen atom .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the benzimidazole ring, the piperidine ring, and the methoxy group . These functional groups could potentially participate in a variety of chemical reactions, including nucleophilic substitutions, electrophilic aromatic substitutions, and others .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure, including the presence of the benzimidazole ring, the piperidine ring, and the methoxy group . These functional groups could potentially affect the compound’s solubility, stability, and reactivity .
科学的研究の応用
Antimicrobial Activity
Studies on compounds with similar structural features have demonstrated potential in antimicrobial applications. For instance, Patel, Agravat, and Shaikh (2011) synthesized compounds related to the one and found variable and modest activity against bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011).
EGFR Inhibitors for Anti-Cancer Properties
Karayel (2021) conducted a study on benzimidazole derivatives similar to the compound , showing that they can act as EGFR inhibitors with potential anti-cancer properties (Karayel, 2021).
Conformational Analysis and Pharmacophore Models
Shim et al. (2002) examined a compound structurally related to the query compound, focusing on its conformational analysis and developing pharmacophore models for the CB1 cannabinoid receptor (Shim et al., 2002).
Optical, Electrical, and Thermal Properties
Anand and Muthusamy (2018) studied the synthesis and characterization of benzimidazole monomers, examining their optical, electrical, and thermal properties, which could be relevant for materials science applications (Anand & Muthusamy, 2018).
Synthesis and Optical Properties
Volpi et al. (2017) explored the synthesis of derivatives with a structure related to the query compound and analyzed their optical properties, which could be significant in the development of luminescent materials (Volpi et al., 2017).
Molecular Docking Studies
Kumar et al. (2004) conducted molecular docking studies on a compound structurally similar to the query compound, targeting CB1 receptors for potential PET imaging applications (Kumar et al., 2004).
将来の方向性
The future research directions for this compound could include further investigation of its potential therapeutic applications, as well as studies to better understand its physical and chemical properties . Additionally, more research could be done to optimize the synthetic route for this compound .
特性
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[4-[(2-methylbenzimidazol-1-yl)methyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O2/c1-15-24-19-5-3-4-6-20(19)26(15)14-16-9-11-25(12-10-16)22(27)18-13-17(23)7-8-21(18)28-2/h3-8,13,16H,9-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXRNPDVOMZOPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC3CCN(CC3)C(=O)C4=C(C=CC(=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-Methyl-2-[1-[[4-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2827621.png)



![(3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2827629.png)
![N-(3-(piperidin-1-ylmethyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B2827630.png)
![5-((5-Fluoro-2-methoxyphenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2827631.png)



![1-(tert-butyl)-4-(1-(4-(4-methoxyphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2827640.png)
![(5-Fluoropyridin-3-yl)-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]methanone](/img/structure/B2827641.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2827643.png)
